Ethyl (4-amino-5-formylpyridin-2-YL)acetate
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Overview
Description
Ethyl (4-amino-5-formylpyridin-2-YL)acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a formyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-amino-5-formylpyridin-2-YL)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl chloroacetate in the presence of a base such as sodium hydride. This is followed by formylation using formic acid or formyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products:
- Oxidation products include carboxylic acids.
- Reduction products include alcohols.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Ethyl (4-amino-5-formylpyridin-2-YL)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl (4-amino-5-formylpyridin-2-YL)acetate involves its interaction with various molecular targets. The amino and formyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
- Ethyl 4-amino-5-formylpyridine-2-carboxylate
- Ethyl 4-amino-5-formylpyridine-2-acetate
- Ethyl 4-amino-5-formylpyridine-2-propionate
Comparison: Ethyl (4-amino-5-formylpyridin-2-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(4-amino-5-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)4-8-3-9(11)7(6-13)5-12-8/h3,5-6H,2,4H2,1H3,(H2,11,12) |
InChI Key |
ZCZXXXWNUGYWAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)C=O)N |
Origin of Product |
United States |
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